![molecular formula C19H15BrCl3P B14581810 [Tris(4-chlorophenyl)methyl]phosphanium bromide CAS No. 61249-19-2](/img/structure/B14581810.png)
[Tris(4-chlorophenyl)methyl]phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Tris(4-chlorophenyl)methyl]phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a central phosphorus atom bonded to three 4-chlorophenyl groups and a methyl group, with a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Tris(4-chlorophenyl)methyl]phosphanium bromide typically involves the reaction of tris(4-chlorophenyl)methanol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tris(4-chlorophenyl)methanol+PBr3→[Tris(4-chlorophenyl)methyl]phosphanium bromide+HBr
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[Tris(4-chlorophenyl)methyl]phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of phosphonium salts with different counterions.
Scientific Research Applications
[Tris(4-chlorophenyl)methyl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Tris(4-chlorophenyl)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphorus center. The compound can act as a ligand, forming complexes with metals and other species. These interactions can influence various chemical and biological pathways, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [Tris(4-chlorophenyl)methyl]phosphanium bromide include:
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(4-methylphenyl)methyl]phosphanium bromide: A structurally similar compound with methyl groups instead of chlorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions, making it valuable for specific applications where other phosphines may not be as effective.
Properties
CAS No. |
61249-19-2 |
|---|---|
Molecular Formula |
C19H15BrCl3P |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
tris(4-chlorophenyl)methylphosphanium;bromide |
InChI |
InChI=1S/C19H14Cl3P.BrH/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12H,23H2;1H |
InChI Key |
QUOONTFPUXOBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)[PH3+])Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate](/img/structure/B14581741.png)
![[3-(Dibutylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14581744.png)
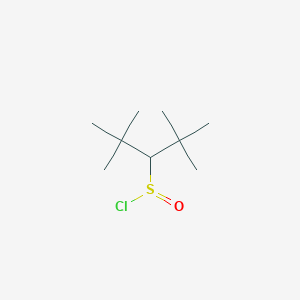
![Methyl [(dichlorophosphoryl)methoxy]acetate](/img/structure/B14581757.png)
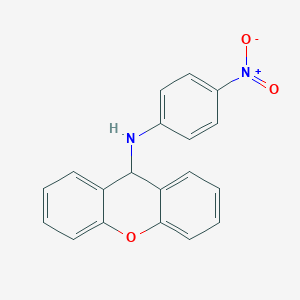
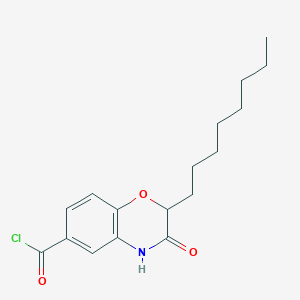
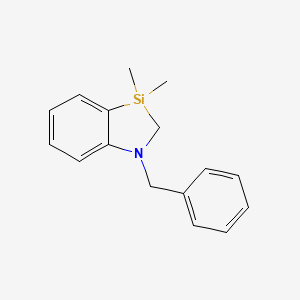
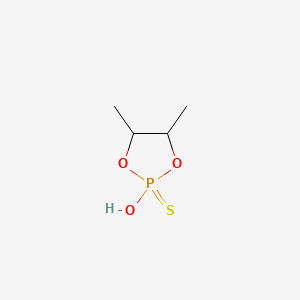
![2-{2-[([1,1'-Biphenyl]-4-yl)oxy]propan-2-yl}-2-methyloxirane](/img/structure/B14581784.png)
![Cyclohexanol, 1-[(2-methyloxiranyl)methyl]-](/img/structure/B14581785.png)
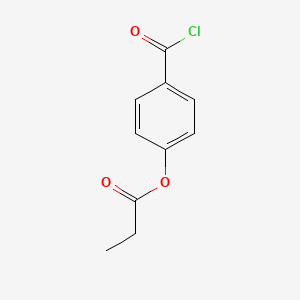
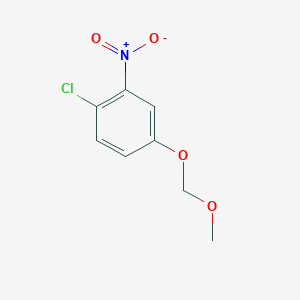
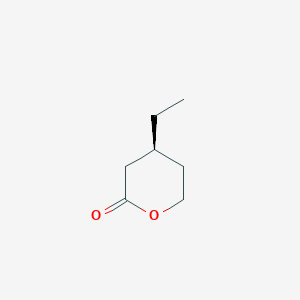
![L-Cysteine, S-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B14581814.png)
